N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a tetracyclic core fused with a thiophene ring. Key structural features include:
- 4-Ethoxyphenyl substituent: Attached at position 3 of the thienopyrimidine core, contributing to electronic modulation and receptor binding .
- Cyclohexenylethyl side chain: A unique lipophilic group at the acetamide nitrogen, enhancing membrane permeability and pharmacokinetic stability .
- 5,6-Dimethyl groups: Steric and electronic modifiers on the thienopyrimidine core, influencing conformational rigidity .
- Diketone functionality: At positions 2 and 4 of the core, enabling hydrogen-bond interactions with biological targets .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h8,10-13H,4-7,9,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGAUEVBIIEJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research regarding its biological properties, including its mechanisms of action and therapeutic potential.
The compound's molecular formula is , and it possesses a molecular weight of approximately 345.47 g/mol. The structure features a thienopyrimidine core which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3S |
| Molecular Weight | 345.47 g/mol |
| LogP | 3.2247 |
| Polar Surface Area | 32.016 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
Research has highlighted the role of antioxidant properties in managing oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals and enhance the antioxidant status of cells . This activity may contribute to the compound's potential in treating conditions like diabetes and cardiovascular diseases.
Antimicrobial Effects
The compound's thienopyrimidine moiety suggests potential antimicrobial properties. Similar derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . This aspect warrants further investigation to elucidate the specific spectrum of activity and mechanisms involved.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest a mechanism where the compound mitigates oxidative damage through ROS scavenging.
Case Studies
Several studies have explored the biological effects of thienopyrimidine derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related thienopyrimidine derivative inhibited cancer cell proliferation by inducing apoptosis via mitochondrial pathways .
- Antioxidant Study : Research highlighted in Phytotherapy Research showed that compounds with similar structures improved antioxidant enzyme levels in diabetic models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Research has shown that N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary data suggest that it possesses inhibitory effects against certain bacterial strains. The presence of ethoxy and cyclohexenyl groups may enhance its interaction with microbial cell membranes.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways that are often dysregulated in cancer and other diseases. This inhibition could lead to therapeutic benefits in conditions such as diabetes and obesity.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thieno[2,3-d]pyrimidine Core : This step often involves cyclization reactions between appropriate precursors.
- Substitution Reactions : The introduction of the cyclohexenyl and ethoxy groups through nucleophilic substitution mechanisms.
- Final Acetylation : The final step usually involves acetylation to form the acetamide group.
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antimicrobial Activity
Research published in Antibiotics journal evaluated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. The findings indicated that specific substitutions significantly increased activity against Gram-positive bacteria.
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Key Observations :
- Positional isomerism: Thieno[2,3-d]pyrimidine derivatives (e.g., target compound) exhibit distinct electronic properties compared to thieno[3,2-d] analogs due to ring fusion orientation .
- Ethoxy vs. ethyl/methoxy : The ethoxy group in the target compound improves solubility and hydrogen-bonding capacity relative to ethyl or methoxy substituents .
Functional Group Modifications on the Acetamide Side Chain
Key Observations :
- The cyclohexenylethyl group in the target compound balances lipophilicity and rigidity, reducing off-target interactions compared to smaller alkyl chains (e.g., cyclopentyl) .
- Chlorophenyl or thiophenyl substituents in analogs prioritize target specificity but may limit bioavailability .
Research Findings and Mechanistic Insights
Molecular Docking and Binding Affinity
- The target compound’s 4-ethoxyphenyl group aligns with hydrophobic pockets in COX-2 and EGFR kinases, as predicted by docking studies of related compounds .
- 5,6-Dimethyl groups restrict core flexibility, favoring entropically driven binding to rigid enzyme active sites .
Stability and Reactivity
- The diketone moiety in the thienopyrimidine core undergoes pH-dependent tautomerization, affecting solubility and degradation pathways .
- Cyclohexenylethyl side chain resists CYP450-mediated oxidation better than benzyl or ethyl groups, as shown in microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
